N-benzyl-N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea
Übersicht
Beschreibung
N-benzyl-N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea, also known as F901318, is a novel antifungal agent that has shown promising results in treating invasive fungal infections. This compound belongs to the class of urea derivatives and was first discovered by F2G Ltd, a UK-based biotech company.
Wirkmechanismus
N-benzyl-N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea works by inhibiting the synthesis of fungal cell wall, which is essential for the survival of fungal cells. Specifically, this compound targets the enzyme glucosamine-6-phosphate synthase (GlmS), which is involved in the synthesis of cell wall components. By inhibiting GlmS, this compound prevents the formation of fungal cell wall, leading to the death of fungal cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in mammalian cells and is well-tolerated in animal studies. Furthermore, this compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. These properties make this compound an attractive candidate for further development as an antifungal agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-benzyl-N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea is its broad-spectrum antifungal activity, which makes it a potential candidate for treating a variety of fungal infections. However, one limitation of this compound is its high cost of production, which may limit its availability for clinical use. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several potential future directions for the development of N-benzyl-N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea. One area of interest is the use of this compound in combination with other antifungal agents to enhance its activity. Another potential direction is the development of new formulations of this compound, such as liposomal or nanoparticle-based formulations, to improve its pharmacokinetic properties. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans, including clinical trials.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been extensively studied for its antifungal activity against a variety of fungal pathogens, including Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans. In vitro studies have shown that this compound has potent activity against these fungi, even against strains that are resistant to currently available antifungal drugs. Furthermore, this compound has also been shown to have synergistic activity when used in combination with other antifungal agents.
Eigenschaften
IUPAC Name |
1-benzyl-1-(furan-2-ylmethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-19(2)21-12-8-13-22(16-21)25(3,4)26-24(28)27(18-23-14-9-15-29-23)17-20-10-6-5-7-11-20/h5-16H,1,17-18H2,2-4H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYXXLIOZPSGPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.